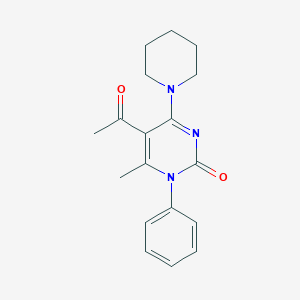![molecular formula C15H16BrF3N4O2S B258742 2-[[2-[4-Bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide](/img/structure/B258742.png)
2-[[2-[4-Bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-[4-Bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide is a complex organic compound that features a pyrazole ring substituted with bromine, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[4-Bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the bromine, methyl, and trifluoromethyl groups. The thiophene ring is then synthesized and coupled with the pyrazole derivative through an acetylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[[2-[4-Bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to alter the oxidation state of the compound.
Substitution: The bromine atom in the pyrazole ring can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrazole ring.
Scientific Research Applications
2-[[2-[4-Bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[[2-[4-Bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-bromo-5-methyl-3-(trifluoromethyl)pyrazole: A simpler analog that lacks the thiophene and acetylamino groups.
2-bromo-5-(trifluoromethyl)aniline: Another related compound with a different core structure.
4-bromo-3-(trifluoromethyl)aniline: Similar in structure but with different substituents on the aromatic ring.
Uniqueness
2-[[2-[4-Bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide is unique due to its combination of a pyrazole ring with a thiophene ring and multiple functional groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
Molecular Formula |
C15H16BrF3N4O2S |
|---|---|
Molecular Weight |
453.3 g/mol |
IUPAC Name |
2-[[2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C15H16BrF3N4O2S/c1-4-8-7(3)26-14(10(8)13(20)25)21-9(24)5-23-6(2)11(16)12(22-23)15(17,18)19/h4-5H2,1-3H3,(H2,20,25)(H,21,24) |
InChI Key |
MQAMXASPPHYALS-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C)C |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)CN2C(=C(C(=N2)C(F)(F)F)Br)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-N-benzyl-6-(3-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258659.png)
![methyl 6-amino-5-cyano-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-phenyl-4H-pyran-3-carboxylate](/img/structure/B258661.png)
![3-amino-N-(3-fluorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258663.png)
![6-(1-adamantyl)-3-amino-N,N-diethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B258664.png)
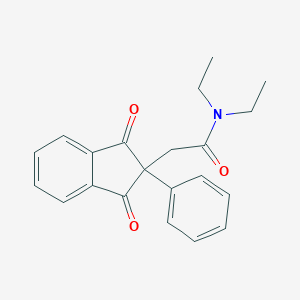
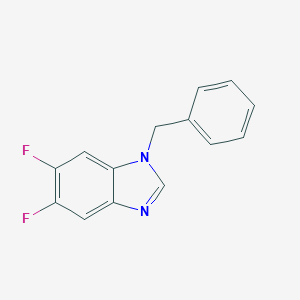
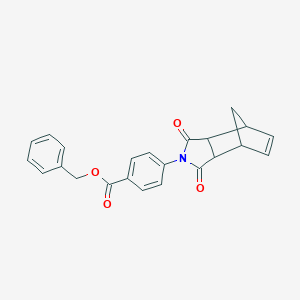
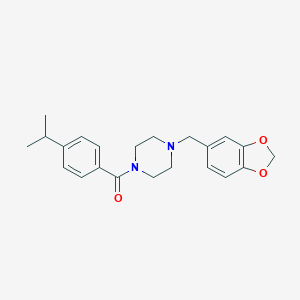
![2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B258672.png)
![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide](/img/structure/B258674.png)
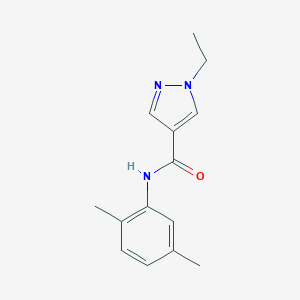
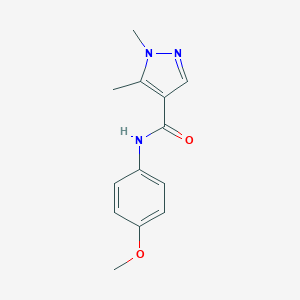
![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)
